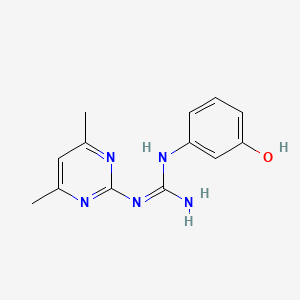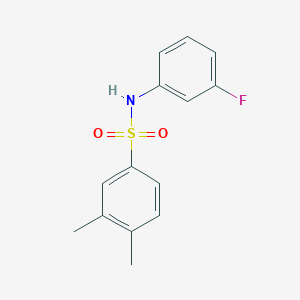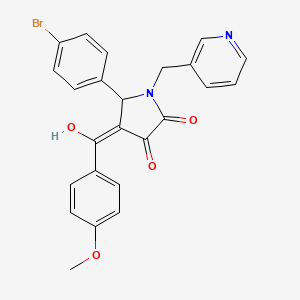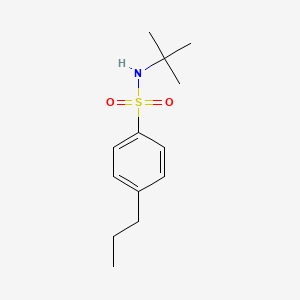
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine, also known as MRS2500, is a selective antagonist of P2Y1 receptors. P2Y1 receptors are a type of G protein-coupled receptor that is activated by extracellular nucleotides such as ATP, ADP, and UTP. MRS2500 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, cancer, and neurological disorders.
Wirkmechanismus
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine is a selective antagonist of P2Y1 receptors, which are activated by extracellular nucleotides such as ATP, ADP, and UTP. P2Y1 receptors are widely expressed in various tissues, including platelets, smooth muscle cells, and neurons. By inhibiting P2Y1 receptors, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine can block the downstream signaling pathways that are activated by extracellular nucleotides, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine are mainly mediated by its inhibition of P2Y1 receptors. In platelets, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine can inhibit platelet aggregation and reduce thrombus formation, leading to its potential therapeutic application in cardiovascular disorders. In cancer cells, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine can inhibit the proliferation and migration of cancer cells, leading to its potential therapeutic application in cancer treatment. In neurons, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine can have neuroprotective effects and improve cognitive function, leading to its potential therapeutic application in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine has several advantages and limitations for lab experiments. One advantage is its selectivity for P2Y1 receptors, which allows for specific targeting of this receptor subtype. Another advantage is its potential therapeutic application in various diseases, which makes it a valuable tool for studying disease mechanisms and developing new therapies. One limitation is its relatively low potency, which may require higher concentrations for effective inhibition of P2Y1 receptors. Another limitation is its potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine. One direction is the development of more potent and selective P2Y1 receptor antagonists, which may have improved therapeutic efficacy and fewer off-target effects. Another direction is the investigation of the role of P2Y1 receptors in various diseases, which may lead to the identification of new therapeutic targets. Finally, the investigation of the mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine may lead to the development of new drugs that target the same or related pathways.
Synthesemethoden
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine can be synthesized using a multi-step process. The first step involves the synthesis of 3-hydroxyphenylacetic acid, which is then reacted with ethyl carbamate to form ethyl N-(3-hydroxyphenyl) carbamate. The resulting compound is then reacted with 4,6-dimethyl-2-chloropyrimidine to form N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)urea. The final step involves the reaction of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)urea with guanidine hydrochloride to form N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular disorders, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine has been shown to inhibit platelet aggregation and reduce thrombus formation, making it a potential therapeutic agent for preventing thrombotic events. In cancer, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine has been shown to inhibit the proliferation and migration of cancer cells, making it a potential therapeutic agent for cancer treatment. In neurological disorders, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-hydroxyphenyl)guanidine has been shown to have neuroprotective effects and improve cognitive function, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(3-hydroxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-8-6-9(2)16-13(15-8)18-12(14)17-10-4-3-5-11(19)7-10/h3-7,19H,1-2H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNZOGIWBIJYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-hydroxyphenyl)guanidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-fluorophenyl)methanesulfonamide](/img/structure/B5295561.png)
![2-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B5295564.png)
![6-{4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B5295571.png)

![N-ethyl-N-(2-hydroxyethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5295581.png)
![3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile](/img/structure/B5295596.png)


![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5295606.png)
![N-(2-methoxyethyl)-1'-[2-(methylthio)pyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5295611.png)
![methyl 2-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5295618.png)
![isopropyl 1-(2-methoxyethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5295625.png)
![1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5295643.png)
![(3R*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5295647.png)